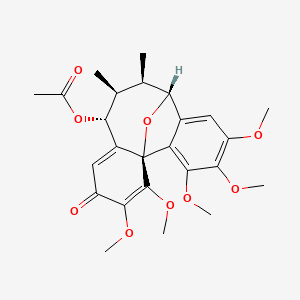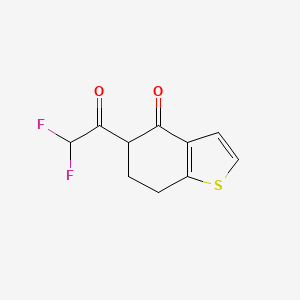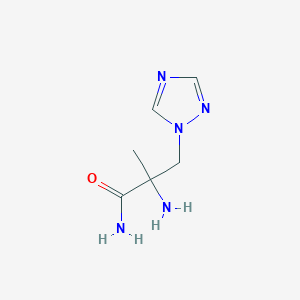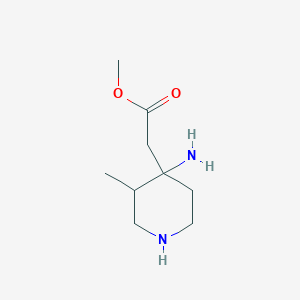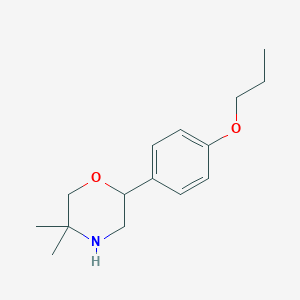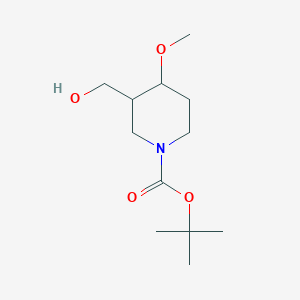![molecular formula C13H15BrF2O B13067340 2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene](/img/structure/B13067340.png)
2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene is an organic compound characterized by the presence of a bromine atom, a difluorocyclobutyl group, and a methoxy group attached to a dimethylbenzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the difluorocyclobutyl group through a cycloaddition reaction. The methoxy group can be introduced via a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aryl or alkyl-substituted benzene derivative.
科学研究应用
2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene involves its interaction with specific molecular targets. The bromine atom and difluorocyclobutyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The methoxy group can also play a role in modulating the compound’s properties by affecting its electronic distribution and steric hindrance.
相似化合物的比较
Similar Compounds
5-Bromo-2-(3,3-difluorocyclobutyl)pyridine hydrochloride: This compound shares the difluorocyclobutyl group and bromine atom but differs in the core structure.
2-Bromo-5-(trifluoromethyl)pyridine: Similar in having a bromine atom and a fluorinated group but with a different fluorinated substituent.
2-Bromo-3,5-difluoropyridine: Contains bromine and fluorine atoms but differs in the arrangement and type of fluorinated groups.
Uniqueness
2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene is unique due to the combination of its structural features, which confer specific reactivity and potential applications that are distinct from those of similar compounds. The presence of the difluorocyclobutyl group, in particular, provides unique steric and electronic properties that can be exploited in various chemical and biological contexts.
属性
分子式 |
C13H15BrF2O |
|---|---|
分子量 |
305.16 g/mol |
IUPAC 名称 |
2-bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene |
InChI |
InChI=1S/C13H15BrF2O/c1-8-3-11(4-9(2)12(8)14)17-7-10-5-13(15,16)6-10/h3-4,10H,5-7H2,1-2H3 |
InChI 键 |
UPSVZTZMRMABIP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1Br)C)OCC2CC(C2)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


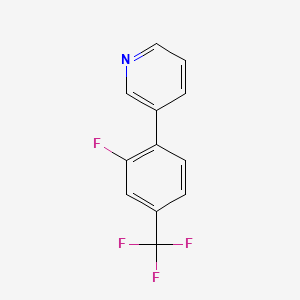

![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13067283.png)
![tert-Butyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13067287.png)
